molecular formula C7H9N3O5S B6173347 4-amino-2-methoxy-5-nitrobenzene-1-sulfonamide CAS No. 2680534-83-0

4-amino-2-methoxy-5-nitrobenzene-1-sulfonamide

Cat. No. B6173347
CAS RN: 2680534-83-0
M. Wt: 247.2
InChI Key:
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Description

4-Amino-2-methoxy-5-nitrobenzene-1-sulfonamide, or AMNBS, is an organic compound with a wide range of applications in scientific research. It is a colorless, crystalline solid, and is often used as a reagent in organic synthesis and biochemistry. AMNBS is a useful tool for scientists in the fields of organic synthesis, biochemistry, and pharmacology, as it has a range of properties that make it a powerful and versatile compound.

Scientific Research Applications

AMNBS has been used in a variety of scientific research applications. It has been used in the synthesis of a range of organic compounds, including pharmaceuticals, dyes, and agrochemicals. It has also been used in the synthesis of a range of biochemicals, including enzymes, hormones, and proteins. In addition, AMNBS has been used in the synthesis of a range of polymers and other materials.

Mechanism of Action

The mechanism of action of AMNBS is not fully understood. It is believed to act as a nucleophile, reacting with electrophilic substrates to form covalent bonds. In addition, it is believed to act as an acid, reacting with bases to form salt-like products.
Biochemical and Physiological Effects
The biochemical and physiological effects of AMNBS are not fully understood. It is believed to have some effect on the metabolism of certain organic molecules, such as carbohydrates and lipids. In addition, it is believed to have some effect on the activity of certain enzymes and hormones.

Advantages and Limitations for Lab Experiments

The main advantage of using AMNBS in laboratory experiments is its availability and ease of use. It is a relatively inexpensive compound, and can be easily synthesized using standard laboratory techniques. Furthermore, it is a relatively stable compound, so it can be stored for long periods of time without significant degradation. However, there are some limitations to using AMNBS in laboratory experiments. It is a relatively weak base, so it may not be suitable for certain types of reactions. In addition, it can react with certain organic compounds, which can lead to side reactions and undesired products.

Future Directions

There are a number of potential future directions for research involving AMNBS. One potential direction is to further explore its mechanism of action, in order to better understand its effects on biochemical and physiological processes. Another potential direction is to explore its potential applications in the synthesis of new organic compounds, such as pharmaceuticals, dyes, and agrochemicals. In addition, further research could be conducted to explore the potential uses of AMNBS in the synthesis of new polymers and materials. Finally, further research could be conducted to explore the potential uses of AMNBS in the synthesis of new biochemicals, such as enzymes, hormones, and proteins.

Synthesis Methods

AMNBS can be synthesized in a variety of ways. One of the most common methods is the reaction of 4-amino-2-methoxy-5-nitrobenzene-1-sulfonyl chloride with sodium hydroxide in an aqueous solution. This reaction yields AMNBS as the product. Other methods of synthesis include the reaction of 4-amino-2-methoxy-5-nitrobenzene-1-sulfonyl chloride with sodium sulfite in an aqueous solution, and the reaction of 4-amino-2-methoxy-5-nitrobenzene-1-sulfonyl chloride with sodium thiosulfate in an aqueous solution.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-amino-2-methoxy-5-nitrobenzene-1-sulfonamide involves the nitration of 4-amino-2-methoxybenzenesulfonamide followed by reduction of the nitro group to an amino group and subsequent methoxylation of the amino group.", "Starting Materials": [ "4-amino-2-methoxybenzenesulfonamide", "Nitric acid", "Sulfuric acid", "Sodium nitrite", "Sodium hydroxide", "Hydrogen gas", "Palladium on carbon", "Methanol" ], "Reaction": [ "Step 1: Nitration of 4-amino-2-methoxybenzenesulfonamide with nitric acid and sulfuric acid to form 4-amino-2-methoxy-5-nitrobenzenesulfonamide", "Step 2: Reduction of the nitro group to an amino group using hydrogen gas and palladium on carbon catalyst to form 4-amino-2-methoxy-5-nitrobenzenesulfonamide", "Step 3: Methoxylation of the amino group using sodium hydroxide and methanol to form 4-amino-2-methoxy-5-nitrobenzene-1-sulfonamide" ] }

CAS RN

2680534-83-0

Product Name

4-amino-2-methoxy-5-nitrobenzene-1-sulfonamide

Molecular Formula

C7H9N3O5S

Molecular Weight

247.2

Purity

95

Origin of Product

United States

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